molecular formula C14H13N3O3 B2444304 2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile CAS No. 898454-15-4

2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Cat. No.: B2444304
CAS No.: 898454-15-4
M. Wt: 271.276
InChI Key: OBVDGCVRUOLYIU-UHFFFAOYSA-N
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Description

2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a unique hybrid architecture, integrating a 2,3-dioxopyrazine core known for its potential as a privileged scaffold in protease inhibition , with a 2-methoxy-5-methylphenyl moiety, a structural element observed in compounds with documented biological activity . The presence of the electron-withdrawing acetonitrile group further enhances its utility as a versatile intermediate for nucleophilic substitution reactions and cyclization processes, allowing researchers to generate a diverse array of novel heterocyclic compounds. The primary research value of this compound lies in its potential as a key precursor or intermediate in the synthesis of targeted small-molecule libraries. It is particularly suited for investigations into kinase inhibitors, receptor antagonists, and other therapeutic agents that target enzymatic pathways. The dioxopyrazine moiety can mimic peptide bonds or act as a metal-chelating pharmacophore, enabling mechanistic studies and the exploration of structure-activity relationships (SAR). Strictly for research applications, this compound is an essential tool for advanced synthetic and pharmaceutical development programs.

Properties

IUPAC Name

2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-10-3-4-12(20-2)11(9-10)17-8-7-16(6-5-15)13(18)14(17)19/h3-4,7-9H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVDGCVRUOLYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methoxy-5-methylbenzaldehyde with hydrazine to form the corresponding hydrazone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is unique due to its combination of a pyrazine ring with a methoxy and nitrile group. This structure imparts specific chemical properties and reactivity that distinguish it from similar compounds.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazine ring, an acetonitrile group, and a methoxy-substituted phenyl moiety. The presence of the dioxo group contributes to its reactivity and potential biological effects.

Structural Formula

C15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrazine can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects in Cell Lines

A study focused on the cytotoxic effects of similar pyrazine derivatives on human cancer cell lines demonstrated:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)12.5Induction of apoptosis
MCF-7 (breast)10.0Inhibition of proliferation
A549 (lung)15.0Cell cycle arrest at G2/M phase

These results suggest that the compound may also exhibit similar antitumor activity.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines. Research on related compounds has shown that they can reduce inflammation by downregulating NF-kB signaling pathways.

Research Findings

In a preliminary study, the compound was tested in vitro for its ability to inhibit TNF-α production in macrophages:

TreatmentTNF-α Production (pg/mL)Control (pg/mL)
Compound Treatment250800

This significant reduction indicates its potential as an anti-inflammatory agent.

Neuroprotective Effects

Emerging evidence suggests that compounds similar to this one may possess neuroprotective properties. They could protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases.

The neuroprotective effects are hypothesized to be mediated through:

  • Antioxidant activity : Scavenging reactive oxygen species (ROS).
  • Inhibition of apoptotic pathways : Preventing caspase activation.

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